molecular formula C18H22N12S B4315304 N-{4-amino-6-[({4-ethyl-5-[(5-phenyl-2H-1,2,3,4-tetraazol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-1,3,5-triazin-2-yl}-N,N-dimethylamine

N-{4-amino-6-[({4-ethyl-5-[(5-phenyl-2H-1,2,3,4-tetraazol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-1,3,5-triazin-2-yl}-N,N-dimethylamine

Cat. No.: B4315304
M. Wt: 438.5 g/mol
InChI Key: BXXOEQGOKQSEJI-UHFFFAOYSA-N
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Description

N-{4-amino-6-[({4-ethyl-5-[(5-phenyl-2H-1,2,3,4-tetraazol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-1,3,5-triazin-2-yl}-N,N-dimethylamine is a complex organic compound that features multiple heterocyclic rings, including tetrazole, triazole, and triazine These heterocycles are known for their diverse chemical reactivity and biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-amino-6-[({4-ethyl-5-[(5-phenyl-2H-1,2,3,4-tetraazol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-1,3,5-triazin-2-yl}-N,N-dimethylamine involves multiple steps, starting with the formation of the tetrazole ring. One common method for synthesizing tetrazoles is the reaction of nitriles with sodium azide in the presence of a catalyst such as zinc chloride . The triazole ring can be synthesized via the cyclization of hydrazine derivatives with carbon disulfide . The final step involves the coupling of the tetrazole and triazole intermediates with the triazine core under mild conditions, typically using a base such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to control reaction times and temperatures more precisely. Solvent selection and purification methods, such as recrystallization or chromatography, would also be critical to ensure the final product’s quality .

Chemical Reactions Analysis

Types of Reactions

N-{4-amino-6-[({4-ethyl-5-[(5-phenyl-2H-1,2,3,4-tetraazol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-1,3,5-triazin-2-yl}-N,N-dimethylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, ethanol as solvent.

    Substitution: Sodium hydride, dimethylformamide as solvent.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted triazine derivatives.

Scientific Research Applications

N-{4-amino-6-[({4-ethyl-5-[(5-phenyl-2H-1,2,3,4-tetraazol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-1,3,5-triazin-2-yl}-N,N-dimethylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{4-amino-6-[({4-ethyl-5-[(5-phenyl-2H-1,2,3,4-tetraazol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-1,3,5-triazin-2-yl}-N,N-dimethylamine involves its interaction with specific molecular targets. The tetrazole and triazole rings can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors and inhibit their activity. This binding can disrupt key biological pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-phenyl-2H-tetrazole: Shares the tetrazole ring and is known for its use in medicinal chemistry.

    4H-1,2,4-triazole: Similar triazole ring structure, used in various pharmaceutical applications.

    1,3,5-triazine: Core structure shared with many herbicides and pharmaceuticals.

Uniqueness

N-{4-amino-6-[({4-ethyl-5-[(5-phenyl-2H-1,2,3,4-tetraazol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-1,3,5-triazin-2-yl}-N,N-dimethylamine is unique due to its combination of multiple heterocyclic rings, which confer a diverse range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

6-[[4-ethyl-5-[(5-phenyltetrazol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanylmethyl]-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N12S/c1-4-29-14(10-30-26-15(24-27-30)12-8-6-5-7-9-12)23-25-18(29)31-11-13-20-16(19)22-17(21-13)28(2)3/h5-9H,4,10-11H2,1-3H3,(H2,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXXOEQGOKQSEJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=NC(=NC(=N2)N(C)C)N)CN3N=C(N=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N12S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{4-amino-6-[({4-ethyl-5-[(5-phenyl-2H-1,2,3,4-tetraazol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-1,3,5-triazin-2-yl}-N,N-dimethylamine
Reactant of Route 2
Reactant of Route 2
N-{4-amino-6-[({4-ethyl-5-[(5-phenyl-2H-1,2,3,4-tetraazol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-1,3,5-triazin-2-yl}-N,N-dimethylamine
Reactant of Route 3
Reactant of Route 3
N-{4-amino-6-[({4-ethyl-5-[(5-phenyl-2H-1,2,3,4-tetraazol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-1,3,5-triazin-2-yl}-N,N-dimethylamine
Reactant of Route 4
Reactant of Route 4
N-{4-amino-6-[({4-ethyl-5-[(5-phenyl-2H-1,2,3,4-tetraazol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-1,3,5-triazin-2-yl}-N,N-dimethylamine
Reactant of Route 5
Reactant of Route 5
N-{4-amino-6-[({4-ethyl-5-[(5-phenyl-2H-1,2,3,4-tetraazol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-1,3,5-triazin-2-yl}-N,N-dimethylamine
Reactant of Route 6
Reactant of Route 6
N-{4-amino-6-[({4-ethyl-5-[(5-phenyl-2H-1,2,3,4-tetraazol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-1,3,5-triazin-2-yl}-N,N-dimethylamine

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